molecular formula C10H15N3O2S B2783703 (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354018-67-9

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2783703
CAS No.: 1354018-67-9
M. Wt: 241.31
InChI Key: ALGHQWHZQKGRLF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrimidine derivatives It features a pyrrolidine ring attached to a pyrimidine moiety, which is substituted with a methoxy group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Substituents: The methoxy and methylthio groups are introduced via nucleophilic substitution reactions. Methoxylation can be achieved using methanol and a suitable base, while methylthiolation can be performed using methylthiolating agents such as methylthiol chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the pyrrolidine ring, potentially leading to the formation of dihydropyrimidine or reduced pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine and reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture, which contains both (S)- and ®-enantiomers.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents, such as 2-amino-4-methoxypyrimidine and 2-methylthio-4-methoxypyrimidine.

The uniqueness of this compound lies in its specific combination of substituents and its chiral nature, which can lead to distinct biological activities and applications.

Properties

IUPAC Name

(3S)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGHQWHZQKGRLF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)N2CC[C@@H](C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.